molecular formula C31H36N4O6 B1447194 Suc-Phe-Gly-Leu-bNA CAS No. 202000-07-5

Suc-Phe-Gly-Leu-bNA

Cat. No.: B1447194
CAS No.: 202000-07-5
M. Wt: 560.6 g/mol
InChI Key: QJMBYLVSDVLBAC-UIOOFZCWSA-N
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Description

Suc-Phe-Gly-Leu-bNA, also known as N-Succinyl-L-phenylalanyl-glycyl-L-leucine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme kinetics and specificity, especially for proteases like chymotrypsin and other serine proteases. The p-nitroanilide (pNA) group serves as a chromogenic reporter, allowing researchers to monitor enzymatic activity through spectrophotometric methods.

Scientific Research Applications

Suc-Phe-Gly-Leu-bNA is widely used in various fields of scientific research:

    Biochemistry: It serves as a substrate for studying the kinetics and specificity of proteases.

    Medicine: It is used in diagnostic assays to measure protease activity in biological samples.

    Pharmaceutical Research: It aids in the screening of protease inhibitors, which are potential therapeutic agents.

    Industrial Applications: It is employed in quality control processes for enzyme preparations

Mechanism of Action

Target of Action

Suc-Phe-Gly-Leu-bNA is a synthetic peptide that is commonly used as a substrate for protease enzyme activity assays . The primary targets of this compound are specific proteases, such as trypsin or chymotrypsin . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

The interaction of this compound with its targets involves the cleavage of the peptide bond. This compound has a chromogenic p-nitroaniline (bNA) group attached to the C-terminus . When acted upon by specific proteases, the peptide bond is cleaved, resulting in the release of bNA . This cleavage and subsequent release of bNA is the primary mode of action of this compound.

Biochemical Pathways

The cleavage of the peptide bond in this compound by proteases is a key step in the proteolysis pathway. This process is essential for protein digestion and turnover. The released bNA can be quantified spectrophotometrically at 405 nm, allowing for the measurement of enzymatic activity . This indicates the compound’s influence on the proteolysis pathway and its downstream effects.

Result of Action

The primary molecular effect of this compound’s action is the cleavage of its peptide bond and the release of bNA . This allows for the measurement of the activity of specific proteases, providing valuable information about the state of protein digestion and regulation in the system under study. The cellular effects would depend on the specific context and the roles of the targeted proteases in that context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the activity of the proteases that interact with this compound. Additionally, the compound should be kept dry and protected from light to maintain its stability and prevent degradation

Biochemical Analysis

Cellular Effects

Suc-Phe-Gly-Leu-bNA influences cellular processes by serving as a tool to investigate protease activity within cells. Proteases play essential roles in cell signaling pathways, gene expression, and cellular metabolism. By using this compound in cellular assays, researchers can monitor the activity of proteases and their impact on cellular functions. For example, the cleavage of this compound by proteases can affect the regulation of apoptosis, cell proliferation, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of proteases. The compound binds to the enzyme’s active site, where the peptide bond between leucine and β-naphthylamide is hydrolyzed. This hydrolysis reaction releases β-naphthylamine, which can be detected and measured. The binding interactions between this compound and proteases are highly specific, allowing for precise measurement of enzyme activity. Additionally, the cleavage of this compound can lead to changes in gene expression and enzyme regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Researchers have observed that the activity of this compound in enzymatic assays remains consistent over short periods, but long-term studies may require careful storage and handling to maintain its integrity. Additionally, the long-term effects of this compound on cellular function can be studied using in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Researchers have identified threshold effects where the compound’s activity is optimal, and any deviation from this range can lead to reduced efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin and trypsin, which are involved in protein digestion and metabolism. The hydrolysis of this compound by these enzymes releases β-naphthylamine, which can be further metabolized or excreted. The compound’s involvement in these pathways allows researchers to study the dynamics of protease activity and its impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis or passive diffusion. Once inside the cell, this compound can interact with intracellular proteases, leading to its cleavage and the release of β-naphthylamine. The distribution of this compound within tissues depends on factors such as tissue permeability and the presence of transporters or binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm and lysosomes. The targeting signals or post-translational modifications of this compound may direct it to specific organelles, where it interacts with proteases. The subcellular localization of this compound is essential for understanding its role in cellular processes and enzyme regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Phe-Gly-Leu-bNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for activation, and trifluoroacetic acid (TFA) for deprotection and cleavage .

Industrial Production Methods

While SPPS is suitable for laboratory-scale synthesis, industrial production may employ solution-phase peptide synthesis (SolPPS) or liquid-phase peptide synthesis (LPPS) for larger quantities. These methods can be more cost-effective and scalable. Biomimetic cyclic propylphosphonic anhydride (T3P®) is often used in these processes to promote amidation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Suc-Phe-Gly-Leu-bNA primarily undergoes hydrolysis when acted upon by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Proteases: Enzymes like chymotrypsin are commonly used to catalyze the hydrolysis of this compound.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during enzymatic reactions.

Major Products

The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification .

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for chymotrypsin.

    Boc-Phe-Ser-Arg-pNA: Used for studying trypsin activity.

    Z-Gly-Gly-Arg-pNA: A substrate for thrombin.

Uniqueness

Suc-Phe-Gly-Leu-bNA is unique due to its specific sequence, which makes it an ideal substrate for chymotrypsin and similar proteases. The presence of the p-nitroanilide group allows for easy detection and quantification of enzymatic activity, making it highly valuable in both research and industrial applications .

Properties

IUPAC Name

4-[[(2S)-1-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6/c1-20(2)16-25(31(41)33-24-13-12-22-10-6-7-11-23(22)18-24)35-28(37)19-32-30(40)26(17-21-8-4-3-5-9-21)34-27(36)14-15-29(38)39/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,41)(H,34,36)(H,35,37)(H,38,39)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMBYLVSDVLBAC-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202000-07-5
Record name 202000-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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